molecular formula C15H17ClN2OS B2959305 N-(4-chlorophenethyl)-2-(2,4-dimethylthiazol-5-yl)acetamide CAS No. 1327301-34-7

N-(4-chlorophenethyl)-2-(2,4-dimethylthiazol-5-yl)acetamide

Cat. No. B2959305
CAS RN: 1327301-34-7
M. Wt: 308.82
InChI Key: XEWABGUZGFAXFX-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(2,4-dimethylthiazol-5-yl)acetamide, also known as CPT, is a chemical compound that has been the subject of scientific research in recent years. It is a synthetic compound that was first synthesized in 2014 by a team of researchers at the University of California, San Francisco. Since then, CPT has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.

Scientific Research Applications

Structural and Synthetic Studies

  • The structural analysis of related compounds has revealed that molecules can adopt near 'V' shaped conformations with significant interactions such as hydrogen bonds and π interactions, which are crucial for their potential biological activities (Boechat et al., 2011).
  • Synthesis routes for derivatives of similar compounds have been explored, demonstrating the potential for generating a wide variety of structures with biological activity. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives was achieved through carbodiimide condensation, indicating the versatility of these compounds for further chemical modifications (Yu et al., 2014).

Biological Activities

  • A series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide exhibited potent α-glucosidase inhibitory activity, suggesting their potential as antidiabetic agents. Molecular modeling and ADME predictions further supported these findings (Iftikhar et al., 2019).
  • Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs highlighted their potential as photosensitizers in dye-sensitized solar cells (DSSCs), based on their light harvesting efficiency and free energy of electron injection. This underscores the diverse applications of these compounds beyond pharmaceuticals (Mary et al., 2020).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-10-14(20-11(2)18-10)9-15(19)17-8-7-12-3-5-13(16)6-4-12/h3-6H,7-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWABGUZGFAXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenethyl)-2-(2,4-dimethylthiazol-5-yl)acetamide

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